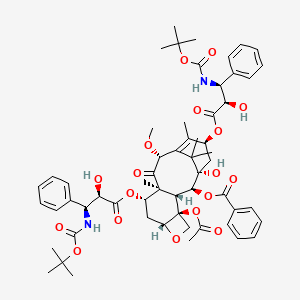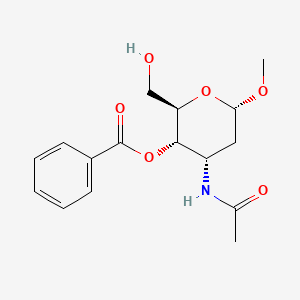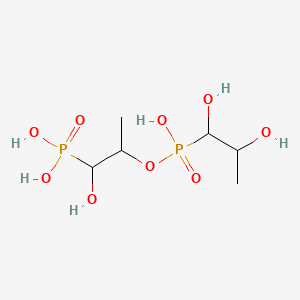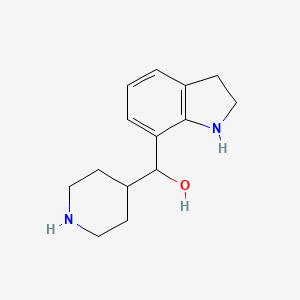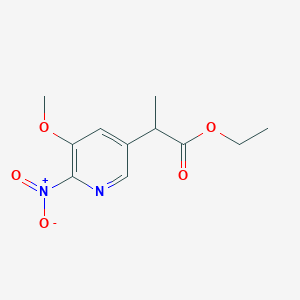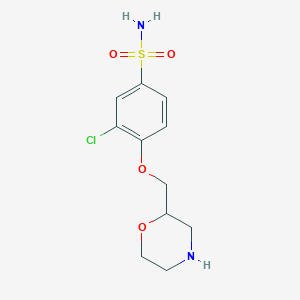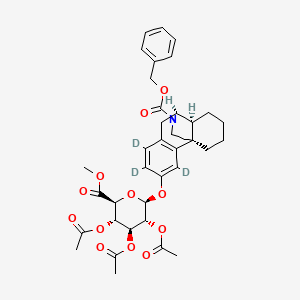![molecular formula C12H7BrN2O B13843616 2-(4-Bromophenyl)oxazolo[5,4-b]pyridine](/img/structure/B13843616.png)
2-(4-Bromophenyl)oxazolo[5,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system with a bromophenyl substituent at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)oxazolo[5,4-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with 4-bromobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the oxazole ring through cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and microwave-assisted synthesis could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazolo[5,4-b]pyridine derivatives with different oxidation states. Reduction reactions can also be performed to modify the electronic properties of the compound.
Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted oxazolo[5,4-b]pyridine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown promise as an antimicrobial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It has also been investigated for its anticancer properties.
Material Science: The unique electronic properties of the oxazole and pyridine rings make this compound a candidate for use in organic electronics and photonics.
Biological Research: The compound’s ability to interact with various biological targets makes it useful for studying enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as bacterial enzymes or cancer cell receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the death of bacterial cells or the suppression of cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)oxazolo[5,4-b]pyridine
- 2-(4-Methylphenyl)oxazolo[5,4-b]pyridine
- 2-(4-Nitrophenyl)oxazolo[5,4-b]pyridine
Uniqueness
2-(4-Bromophenyl)oxazolo[5,4-b]pyridine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, allowing for further functionalization. The bromine atom also influences the compound’s electronic properties, making it distinct from its chloro, methyl, and nitro analogs.
Propriétés
Formule moléculaire |
C12H7BrN2O |
|---|---|
Poids moléculaire |
275.10 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H7BrN2O/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H |
Clé InChI |
FKJPMLYDQRJPBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)OC(=N2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[R,S]-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 11-methyl-11-(2-hydroxy-2-methyl) Propylamide Methyl Ester](/img/structure/B13843535.png)
